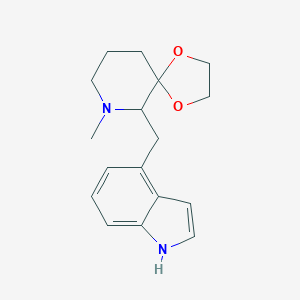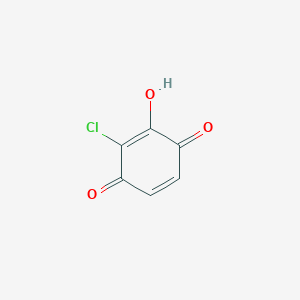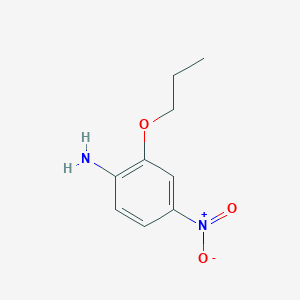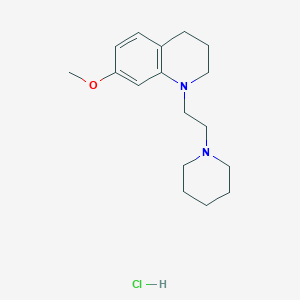
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride is a chemical compound with potential applications in scientific research. It is commonly referred to as THIQ and is synthesized through a multi-step process involving several chemical reactions. THIQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of THIQ involves its binding to certain receptors in the brain and other parts of the body. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. THIQ has also been shown to bind to the delta-opioid receptor, which is involved in pain modulation and immune function. The binding of THIQ to these receptors results in the activation of various signaling pathways, leading to the modulation of pain perception and other physiological processes.
Biochemische Und Physiologische Effekte
THIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. THIQ has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. Additionally, THIQ has been shown to have immunomodulatory effects, meaning it can modulate the immune system's response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
THIQ has several advantages for use in lab experiments. It is a potent and selective ligand for certain receptors, making it a useful tool for investigating the role of these receptors in various biological processes. THIQ is also relatively easy to synthesize, making it readily available for use in research. However, THIQ has some limitations for use in lab experiments. It has been shown to have a short half-life, meaning its effects may not be long-lasting. Additionally, THIQ has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving THIQ. One area of interest is the development of new analogs of THIQ with improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of THIQ in various disease states, such as chronic pain and addiction. Additionally, THIQ may have potential applications in the development of new therapeutics for these and other conditions.
Synthesemethoden
The synthesis of THIQ involves several steps, starting with the reaction of 2-piperidinoethanol with 2-methoxybenzaldehyde to produce 1-(2-methoxybenzyl)-2-piperidinoethanol. This intermediate product is then reacted with acetic anhydride and sulfuric acid to produce 1-(2-methoxybenzyl)-2-acetoxy-2-piperidinoethane. The final step involves the reaction of this intermediate product with quinoline and palladium on carbon in the presence of hydrogen gas to produce THIQ.
Wissenschaftliche Forschungsanwendungen
THIQ has been used in a variety of scientific research applications, including studies on the central nervous system, addiction, and pain management. It has been shown to bind to certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. THIQ has also been used in studies on the effects of opioids on the immune system and the role of inflammation in pain.
Eigenschaften
CAS-Nummer |
102259-75-6 |
|---|---|
Produktname |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride |
Molekularformel |
C17H27ClN2O |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
InChI-Schlüssel |
RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Kanonische SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Andere CAS-Nummern |
102259-75-6 |
Synonyme |
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



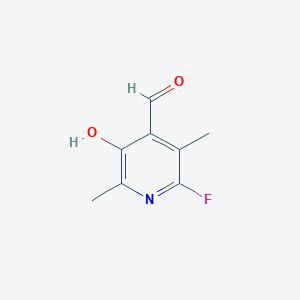


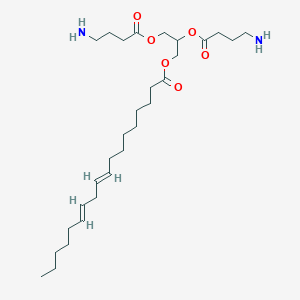


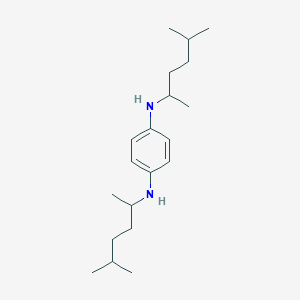
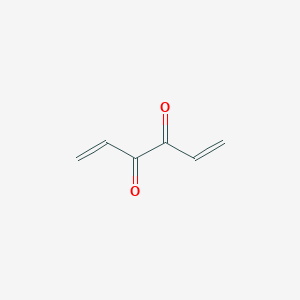

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
